molecular formula C16H10ClFO3 B4216116 2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B4216116
M. Wt: 304.70 g/mol
InChI Key: MGNVHVLCLWCXLF-UHFFFAOYSA-N
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Description

2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds, including “2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate”, for the treatment of various diseases. Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol, 5-chloro-3-methylbenzofuran, and appropriate carboxylating agents.

    Formation of Benzofuran Core: The benzofuran core is synthesized through a cyclization reaction. This can be achieved by reacting 2-fluorophenol with a suitable aldehyde or ketone under acidic or basic conditions to form the benzofuran ring.

    Carboxylation: The carboxylation step involves the introduction of the carboxylate group at the 2-position of the benzofuran ring. This can be done using reagents such as carbon dioxide or carboxylic acid derivatives in the presence of a catalyst.

    Final Coupling: The final step involves coupling the 2-fluorophenyl group with the 5-chloro-3-methylbenzofuran-2-carboxylate intermediate. This can be achieved using coupling reagents such as palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used to study the interaction of benzofuran derivatives with biological targets such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

    Chemical Biology: The compound serves as a probe to investigate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-fluorophenyl 5-chloro-1-benzofuran-2-carboxylate: Similar structure but lacks the methyl group at the 3-position.

    2-fluorophenyl 3-methyl-1-benzofuran-2-carboxylate: Similar structure but lacks the chlorine atom at the 5-position.

    5-chloro-3-methyl-1-benzofuran-2-carboxylate: Lacks the 2-fluorophenyl group.

Uniqueness

2-fluorophenyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate is unique due to the presence of both the 2-fluorophenyl and 5-chloro-3-methyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2-fluorophenyl) 5-chloro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFO3/c1-9-11-8-10(17)6-7-13(11)20-15(9)16(19)21-14-5-3-2-4-12(14)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVHVLCLWCXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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